molecular formula C21H30N2O4 B6113544 2-{4-(2,5-dimethoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol

2-{4-(2,5-dimethoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol

Cat. No. B6113544
M. Wt: 374.5 g/mol
InChI Key: BGEPRYUOJFSAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-(2,5-dimethoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMPE or 2C-G-5 and belongs to the class of phenethylamines.

Mechanism of Action

DMPE acts as a partial agonist of the 5-HT2A receptor and a full agonist of the 5-HT2C receptor. It also acts as a dopamine receptor agonist. The exact mechanism of action of DMPE is not fully understood, but it is believed to modulate the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
DMPE has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It also has anti-inflammatory and analgesic effects. DMPE has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde.

Advantages and Limitations for Lab Experiments

DMPE has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DMPE has also shown promising results in animal studies, indicating its potential therapeutic applications. However, DMPE has several limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its efficacy in humans. DMPE is also a controlled substance, which limits its availability for research purposes.

Future Directions

There are several future directions for DMPE research. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand its effects on neurotransmitters in the brain. Additionally, it would be interesting to investigate the potential side effects of DMPE and its interactions with other drugs. Overall, DMPE has great potential for scientific research, and further studies are needed to fully understand its therapeutic applications.

Synthesis Methods

The synthesis of DMPE involves the reaction of 2,5-dimethoxybenzaldehyde with 5-methyl-2-furfurylmethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the addition of piperazine and ethanol. The synthesis of DMPE is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

DMPE has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-depressant effects. DMPE has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. DMPE has shown promising results in animal studies, but further research is needed to determine its efficacy in humans.

properties

IUPAC Name

2-[4-[(2,5-dimethoxyphenyl)methyl]-1-[(5-methylfuran-2-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-16-4-5-20(27-16)15-23-10-9-22(14-18(23)8-11-24)13-17-12-19(25-2)6-7-21(17)26-3/h4-7,12,18,24H,8-11,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEPRYUOJFSAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCN(CC2CCO)CC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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